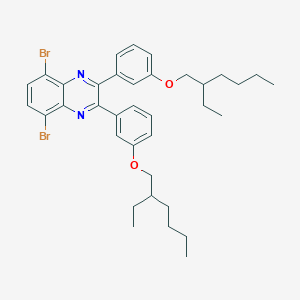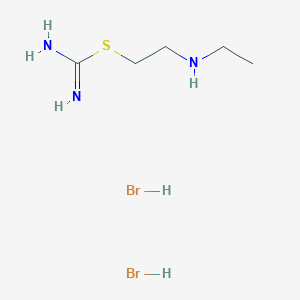
Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a sulfanyl group, and a methanimidamide moiety, all combined with dihydrobromide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide typically involves multiple steps. One common method includes the reaction of ethylamine with a sulfanyl-containing precursor, followed by the introduction of a methanimidamide group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylamino or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various chemical applications.
Sulfoximines: Known for their medicinal chemistry properties, sulfoximines are structurally related to sulfonimidates and have similar applications.
Uniqueness
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
37914-75-3 |
|---|---|
Formule moléculaire |
C5H15Br2N3S |
Poids moléculaire |
309.07 g/mol |
Nom IUPAC |
2-(ethylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C5H13N3S.2BrH/c1-2-8-3-4-9-5(6)7;;/h8H,2-4H2,1H3,(H3,6,7);2*1H |
Clé InChI |
GBHUEUSGSDHNOL-UHFFFAOYSA-N |
SMILES canonique |
CCNCCSC(=N)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


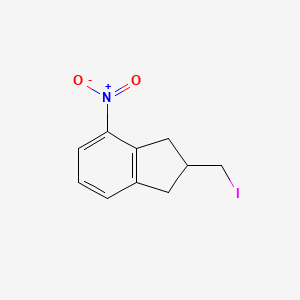
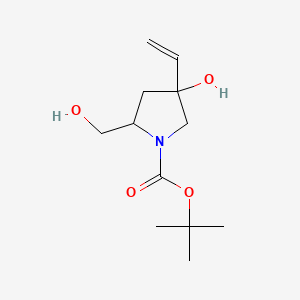
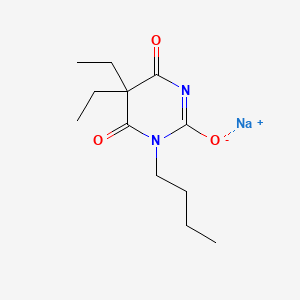
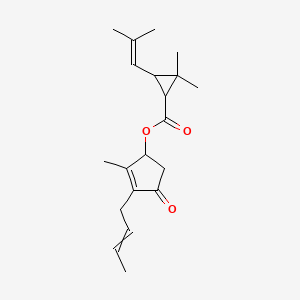
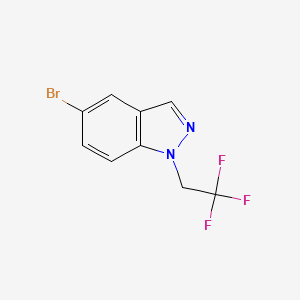
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
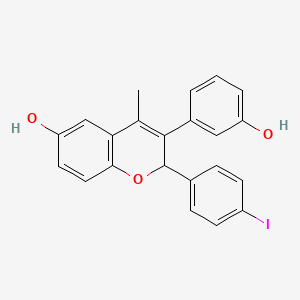
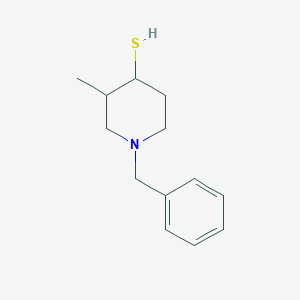
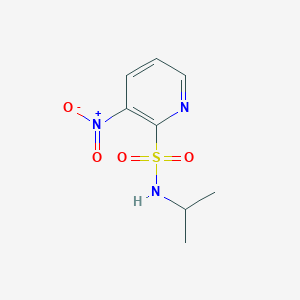

![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
